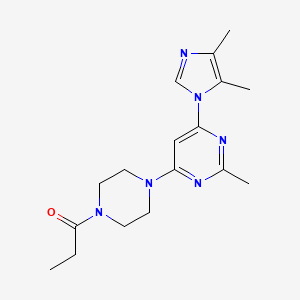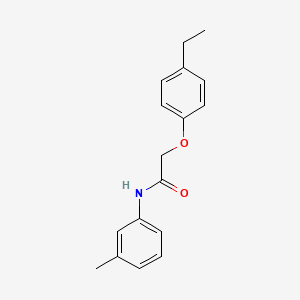
2-(4-ethylphenoxy)-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of related acetamide compounds involves reactions that include the acylation of phenols and subsequent modifications to introduce specific functional groups. For example, the synthesis of novel acetamides using primary compounds like 3-fluoro-4-cyanophenol indicates a multi-step synthetic route that involves interactions with substituted phenyl groups (Yang Man-li, 2008). Similar synthetic strategies could be employed for "2-(4-ethylphenoxy)-N-(3-methylphenyl)acetamide," focusing on the ethylation and methylation of the appropriate phenyl precursors.
Molecular Structure Analysis
Crystal structure analysis of compounds provides insights into the arrangement of atoms, molecular conformations, and intermolecular interactions. For compounds like ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, X-ray diffraction has been used to determine the monoclinic space group and unit cell dimensions, highlighting the importance of structural elucidation in understanding molecular behavior (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
The reactivity of acetamide compounds with various reagents can lead to a wide range of chemical transformations, useful in synthesizing targeted molecules with desired properties. Chemoselective acetylation of aminophenols, for instance, showcases the specificity of reactions involving acetamide derivatives and their potential for creating bioactive molecules (Deepali B Magadum & G. Yadav, 2018).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. Studies on compounds like "N-Methyl-2-(4-phenoxyphenoxy) acetamide" investigate these aspects through experimental approaches, shedding light on the behavior of similar molecules under different conditions (He Xiang-qi, 2007).
Chemical Properties Analysis
Exploring the chemical properties, including acidity, basicity, and reactivity towards other chemical entities, is essential for understanding the applications and limitations of acetamide derivatives. The formation of hydrogen bonds and the electronic behavior of these compounds, as demonstrated in substituted N-(2-hydroxyphenyl)acetamides, provide insights into their chemical interactions and potential uses (T. Romero & Angela Margarita, 2008).
Aplicaciones Científicas De Investigación
Chemoselective Synthesis Processes
Chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been studied using immobilized lipase, showcasing the compound's role as an intermediate in the natural synthesis of antimalarial drugs. The process optimization, mechanism, and kinetics of this reaction highlight the importance of selecting appropriate acyl donors and reaction conditions to achieve high specificity and yield, underscoring the compound's utility in synthesizing specific chemical entities (Magadum & Yadav, 2018).
Anticancer, Anti-inflammatory, and Analgesic Activities
A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives have been developed, showing potential as anticancer, anti-inflammatory, and analgesic agents. These compounds, through the Leuckart synthetic pathway, have been assessed against various cancer cell lines, such as MCF-7 (breast cancer) and SK-N-SH (neuroblastoma), demonstrating their therapeutic potential. Among these, specific derivatives exhibited significant biological activities, suggesting their further development as therapeutic agents (Rani et al., 2014).
Synthesis and Structural Analysis
The synthesis and molecular docking analysis of an anticancer drug derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has been conducted. This research involved complex synthesis procedures and detailed structural analysis through crystallography and NMR techniques, highlighting the compound's potential in targeting specific cancer receptors. The study provides insights into the compound's anticancer activity and its interaction with cancer targets, demonstrating its relevance in the development of new anticancer drugs (Sharma et al., 2018).
Propiedades
IUPAC Name |
2-(4-ethylphenoxy)-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-14-7-9-16(10-8-14)20-12-17(19)18-15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEWAHUERQKGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenoxy)-N-(3-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,2,3-benzothiadiazol-5-yl-N'-[2-(1-cyclohexen-1-yl)ethyl]urea](/img/structure/B5515174.png)
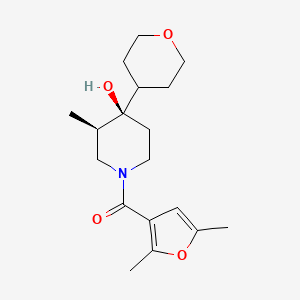
![1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5515186.png)

![N-benzyl-N-methyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5515194.png)

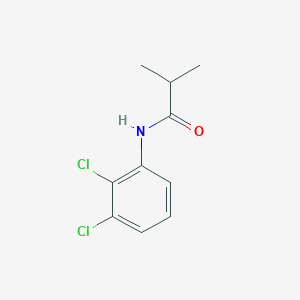
![3-[4-(dimethylamino)phenyl]-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5515203.png)
![7-ethyl-2,3-dimethyl-6-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5515208.png)
![2-(3,4-dimethoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5515214.png)
![6-{[(3S)-3-(dimethylamino)azepan-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5515222.png)
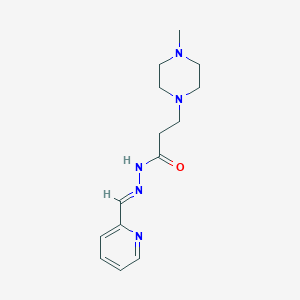
![8-methoxy-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]-3-chromanecarboxamide](/img/structure/B5515243.png)
